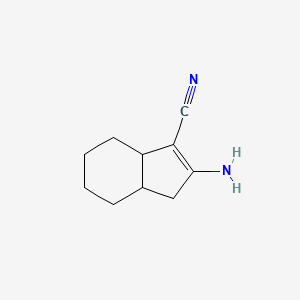
Indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolizine-1-carboxamide is a heterocyclic compound that belongs to the indolizine family Indolizines are nitrogen-containing heterocycles known for their unique chemical properties and biological activities The structure of this compound consists of a fused pyrrole and pyridine ring system with a carboxamide group attached to the first carbon of the indolizine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indolizine-1-carboxamide can be achieved through various methods. One common approach involves the cyclization of pyridine derivatives with appropriate reagents. For instance, the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with benzophenones followed by aldol condensation of the pyridinium intermediate is a notable method . Another method involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of highly functionalized indolizines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions and oxidative coupling approaches are often employed to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Indolizine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the conjugated ring system.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding oxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the indolizine ring. Common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions include various substituted indolizine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Indolizine-1-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of indolizine-1-carboxamide involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors in the body. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, an enzyme involved in DNA replication, making them potential candidates for anticancer therapy . The presence of the carboxamide group enhances the compound’s binding affinity to specific molecular targets, thereby increasing its biological efficacy.
Vergleich Mit ähnlichen Verbindungen
- Indole
- Pyrrole
- Quinoline
- Isoindole
- Benzimidazole
These compounds, like indolizine-1-carboxamide, exhibit a range of biological activities and are used in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
14759-47-8 |
|---|---|
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
indolizine-1-carboxamide |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-4-6-11-5-2-1-3-8(7)11/h1-6H,(H2,10,12) |
InChI-Schlüssel |
DHOQDVKLAJQFSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN2C=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B11920849.png)
![7-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11920866.png)
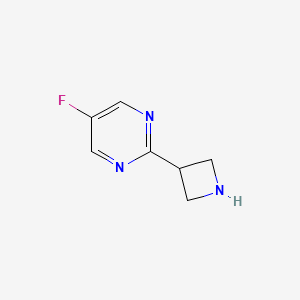


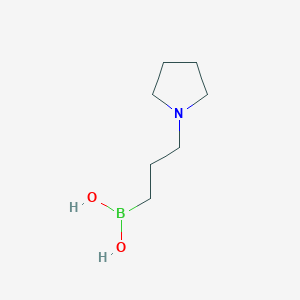
![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11920915.png)

![Cyclobuta[g]quinoxaline](/img/structure/B11920924.png)

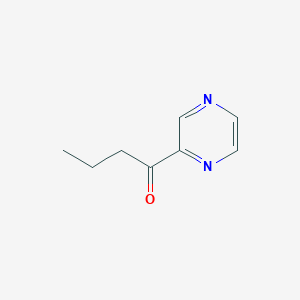
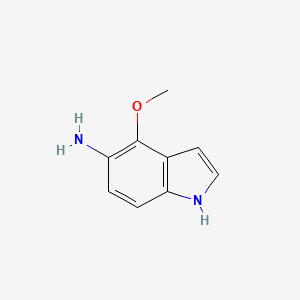
![2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine](/img/structure/B11920955.png)
